(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone
Beschreibung
(1-Methyl-1H-indol-5-yl)(morpholin-4-yl)methanone is a small-molecule methanone derivative featuring a 1-methylindole moiety linked to a morpholine ring via a ketone group. Indole derivatives are widely studied for their pharmacological relevance, particularly in modulating neurotransmitter receptors (e.g., serotonin, melatonin) and enzyme targets . The morpholine ring contributes to improved solubility and bioavailability, while the methyl group at the indole N1 position enhances metabolic stability .
Eigenschaften
IUPAC Name |
(1-methylindol-5-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-5-4-11-10-12(2-3-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJEBGVCIZEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of (1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone typically involves the condensation of appropriate indole and morpholine derivatives. One common method involves the reaction of 1-methylindole with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, antiviral, and antimicrobial activities, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Selected Methanone Derivatives
| Compound Name | Core Modifications | Key Functional Groups | References |
|---|---|---|---|
| (1-Methyl-1H-indol-5-yl)(morpholin-4-yl)methanone | 1-Methylindole, morpholine | Ketone, tertiary amine | |
| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | 5-Hydroxyindole, morpholinoethyl side chain | Hydroxyl, methoxy, extended side chain | |
| (1-Methyl-1H-pyrazol-5-yl)(morpholin-4-yl)methanone | Pyrazole instead of indole | Ketone, morpholine | |
| (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | Bis-indole, methoxy groups | Dual indole cores, methoxy substituents |
Key Observations :
- Indole vs.
- Side Chain Modifications: Morpholinoethyl extensions (e.g., ) increase molecular weight and may influence blood-brain barrier permeability.
Key Findings :
- CB1 Receptor Interactions: The target compound exhibits lower CB1 affinity compared to classical aminoalkylindoles (e.g., WIN 55,212-2), likely due to the absence of a flexible side chain critical for receptor activation .
- Selectivity: Morpholine-containing derivatives (e.g., ) show reduced off-target effects compared to naphthoylindoles, which often bind non-specifically to serotonin receptors .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
